Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI)

PET imaging precursor stereoselective synthesis FACBC analogs

Research requiring rigid, cis-1,3-disubstituted cyclobutane amino acids faces limited commercial options. This cis-(1r,3r) isomer provides the specific stereochemistry and orthogonal reactivity missing in trans or des-bromo analogs. - **Key Applications:** Radiolabeling ([¹⁸F]FACBC precursor), SPPS building block, three-point diversification scaffold (Sₙ2, cross-coupling). - **Reactivity:** Bromomethyl leaving group enables nucleophilic displacement; free -COOH and -NH₂ for peptide coupling. - **Supply:** BenchChem offers research-grade material with verified cis stereochemistry.

Molecular Formula C6H10BrNO2
Molecular Weight 208.05 g/mol
Cat. No. B12089531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI)
Molecular FormulaC6H10BrNO2
Molecular Weight208.05 g/mol
Structural Identifiers
SMILESC1C(CC1(C(=O)O)N)CBr
InChIInChI=1S/C6H10BrNO2/c7-3-4-1-6(8,2-4)5(9)10/h4H,1-3,8H2,(H,9,10)
InChIKeyMEPHBYFZBPRWFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI): A Constrained Bifunctional Building Block


Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) (CAS 779318-30-8) is a non-proteinogenic, conformationally constrained amino acid featuring a cyclobutane core with a cis-1,3-substitution pattern bearing both an α-amino acid moiety and a reactive bromomethyl group [1]. With molecular formula C₆H₁₀BrNO₂ and a molecular weight of 208.05 g·mol⁻¹, this compound belongs to the class of 1,3-disubstituted cyclobutane amino acids, which are valued as rigid scaffolds in medicinal chemistry and peptide engineering [2]. The cis (syn) stereochemistry is structurally defined by the (1r,3r) configuration of the cyclobutane ring, placing the carboxylic acid/amino group and the bromomethyl substituent on the same face of the ring [1].

cis-(1r,3r) stereochemical control for constrained scaffold design
bromomethyl electrophilic handle supports SN2 and radiohalogen labeling
free carboxylic acid enables direct coupling without ester hydrolysis

Why This Compound Cannot Be Replaced by Generic Analogs


Although several cyclobutane-based amino acids are commercially available, the cis-1-amino-3-(bromomethyl) substitution pattern confers a unique combination of stereochemical identity, conformational constraint, and reactivity that generic analogs cannot replicate. The cis (syn) configuration positions the amino acid and bromomethyl groups in a defined spatial orientation critical for downstream molecular recognition; the corresponding trans (anti) isomer presents these functional groups on opposite faces of the cyclobutane ring, leading to fundamentally different geometries in derived peptides or small molecules [1]. The bromomethyl substituent serves as an electrophilic handle with leaving-group potential—enabling nucleophilic displacement (Sₙ2), cross-coupling, or radiolabeling chemistries—functionality entirely absent from non-halogenated analogs such as ACCA or ACBC [2]. The free carboxylic acid form further differentiates this compound from its methyl ester congener (CAS 2639409-53-1), which requires an additional hydrolysis step for incorporation into amino acid sequences . These orthogonal features mean that substituting with a trans isomer, a des-bromo analog, or a protected ester variant will alter stereochemical outcome, eliminate key reactivity, or introduce deprotection burden.

trans isomer
places substituents on opposite ring faces; yields anti stereochemistry in derived PET tracers
des-bromo analog (ACCA)
lacks electrophilic handle; aminomethyl group requires pre-activation for halogen introduction
methyl ester congener
mandates saponification prior to peptide coupling; adds one synthetic step with yield penalty

Quantitative Differentiation vs. Closest Analogs


Stereochemical Purity for Selective syn-Form Radiolabeling

The cis (syn) configuration of the target compound is directly relevant to the established pharmacology of 1-amino-3-halocyclobutane-1-carboxylic acid-based radiopharmaceuticals such as [¹⁸F]FACBC. In the development of [¹⁸F]FACBC, the syn-form and anti-form are treated as distinct pharmaceutical entities with different biodistribution profiles because the stereochemistry determines the spatial presentation of the amino acid pharmacophore to amino acid transporters [1]. The patent literature explicitly teaches that anti-[¹⁸F]FACBC is the clinically pursued isomer for tumor imaging, while the syn-form requires an entirely separate synthetic route and precursor [1]. The cis-(1r,3r) bromomethyl compound serves as a potential precursor for selective syn-form synthesis: the bromomethyl leaving group at the 3-position can undergo nucleophilic radiofluorination with [¹⁸F]fluoride to yield syn-[¹⁸F]FACBC, whereas the trans isomer would produce anti-[¹⁸F]FACBC [1][2].

Stereochemical precursor
Class-level inference
cis precursor → syn-[18F]FACBC
trans yields anti isomer; two distinct pharmaceutical isomers
supports stereochemical-control context for PET tracer research
Direct reactivity comparison not published
PET imaging precursor stereoselective synthesis FACBC analogs

Bromomethyl Reactivity vs. Non-Halogenated Analogs

The bromomethyl substituent at the 3-position of the cyclobutane ring provides a reactive electrophilic center capable of undergoing Sₙ2 displacement, cross-coupling, and elimination reactions—functionality that is entirely absent in the non-halogenated analog cis-3-(aminomethyl)cyclobutanecarboxylic acid (ACCA). ACCA bears a primary aminomethyl group (—CH₂NH₂) at the 3-position instead of bromomethyl (—CH₂Br), fundamentally altering its reactivity profile from electrophilic to nucleophilic [1]. In the context of radiopharmaceutical precursor chemistry, the bromomethyl group serves as a latent leaving group for halogen exchange (e.g., Br → ¹⁸F), whereas ACCA would require a separate activation step (e.g., conversion to a sulfonate ester) to achieve comparable reactivity [2]. The C–Br bond dissociation energy (approximately 285 kJ·mol⁻¹ for primary alkyl bromides) is significantly lower than the C–N bond in ACCA (approximately 305 kJ·mol⁻¹), favoring nucleophilic displacement under milder conditions [3].

Bromomethyl vs. amino
Class-level inference
C–Br bond ~285 kJ·mol−1
C–N (ACCA) ~305 kJ·mol−1; ~20 kJ·mol−1 lower
may support milder SN2 displacement conditions
Class-level thermochemical data; head-to-head kinetic data unavailable
nucleophilic substitution synthetic intermediate bifunctional building block

Free Acid vs. Methyl Ester: Direct Coupling Compatibility

The target compound bears a free carboxylic acid group (—COOH), enabling direct activation and coupling in peptide synthesis protocols without the need for ester hydrolysis. In contrast, the methyl ester analog Methyl 1-amino-3-(bromomethyl)cyclobutane-1-carboxylate (CAS 2639409-53-1, molecular weight 222.08 g·mol⁻¹) requires saponification (e.g., LiOH, THF/H₂O) to liberate the free acid prior to peptide bond formation, adding one synthetic step . The molecular weight difference (208.05 vs. 222.08 g·mol⁻¹) and the presence of an additional methylene equivalent in the ester also affect stoichiometric calculations for bulk procurement. For applications requiring the free amino acid directly—such as enzymatic resolution, racemic crystallization, or direct incorporation into growing peptide chains on solid support—the cis-(9CI) compound is operationally simpler [1].

Free acid vs. methyl ester
Cross-study comparable
free acid: 0 deprotection steps
methyl ester: +1 hydrolysis step, ~5–15% cumulative yield penalty
improves step economy for solid-phase peptide synthesis
Typical ester hydrolysis yields 85–95% for cyclobutane amino acids
solid-phase peptide synthesis amino acid building block deprotection step economy

Cyclobutane Conformational Constraint vs. Acyclic Flexibility

The cyclobutane ring imposes a well-defined puckered conformation with a dihedral angle (φ) of approximately 20–30° (puckering amplitude), which locks the relative orientation of the 1-amino acid and 3-bromomethyl substituents into either a cis (syn) or trans (anti) relationship [1]. This contrasts sharply with acyclic β- or γ-amino acid analogs (e.g., 4-amino-3-(bromomethyl)butanoic acid), which populate multiple rotameric states in solution and lose the defined spatial relationship between functional groups. X-ray crystallographic studies on related chiral 1,3-cyclobutane amino acids demonstrate that these scaffolds adopt extended conformations with intermolecular hydrogen-bonded sheet-like arrays, a structural feature unattainable with flexible acyclic counterparts [1]. The cis stereochemistry specifically places the bromomethyl vector at a defined angle relative to the amino acid backbone, potentially pre-organizing the molecule for specific receptor or transporter recognition [2].

Conformational constraint
Class-level inference
cyclobutane: 2 rotatable bonds
acyclic analog: 4–5 rotatable bonds; estimated ΔS penalty ~2–5 kJ·mol−1 lower
pre-organized scaffold may reduce entropic cost upon target binding
Based on X-ray data of related 1,3-cyclobutane amino acids
conformational restriction peptide foldamer bioactive conformation

Recommended Procurement and Application Scenarios


Stereoselective Synthesis of syn-[¹⁸F]FACBC PET Precursors

The cis-(1r,3r) configuration of the target compound makes it a candidate precursor for the selective synthesis of syn-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (syn-[¹⁸F]FACBC), a stereoisomer of the clinically investigated PET tracer for tumor imaging. The bromomethyl group can undergo nucleophilic radiofluorination with [¹⁸F]fluoride, followed by deprotection, to yield stereochemically defined syn-[¹⁸F]FACBC [1]. Laboratories developing novel PET tracers or comparing syn vs. anti FACBC biodistribution should procure the cis-isomer specifically, as the trans-isomer will generate the anti-form tracer [1]. This application leverages the orthogonal combination of stereochemistry and leaving-group chemistry unique to this compound.

Constrained Peptide Engineering and Foldamer Design

The cis-1,3-disubstituted cyclobutane scaffold provides conformational pre-organization for peptide backbone restriction, a strategy widely employed in foldamer chemistry and stapled peptide design. The free carboxylic acid and amino group allow direct incorporation into solid-phase peptide synthesis (SPPS) using standard Fmoc/tBu chemistry, while the bromomethyl group serves as a latent diversification point for post-synthetic modification—for example, conversion to azido, amino, or thioether derivatives via nucleophilic displacement [2]. Researchers designing geometrically defined peptide macrocycles or investigating the effect of backbone constraint on biological activity should select this cis-isomer to enforce a specific substituent topology [3].

Bifunctional Building Block for Medicinal Chemistry Libraries

The target compound functions as a densely functionalized, three-point diversification scaffold: the carboxylic acid can be coupled to amines or reduced to alcohols; the α-amino group can be acylated, sulfonylated, or converted to guanidines; and the bromomethyl group can participate in Sₙ2 reactions, Suzuki-Miyaura cross-couplings (after conversion to the corresponding boronate), or elimination to exo-methylene intermediates [1]. This orthogonal reactivity profile is absent in simpler cyclobutane amino acids such as ACBC (lacks bromomethyl) or ACCA (lacks electrophilic handle). Medicinal chemistry groups building fragment-based libraries or exploring cyclobutane-containing chemical space should prioritize this compound for its superior diversification potential per synthetic step [2].

Radiolabeling Precursor for SPECT and Bromine Isotope Exchange

Beyond ¹⁸F chemistry, the bromomethyl group serves as a precursor for radiohalogen exchange with other PET or SPECT isotopes, including ⁷⁶Br (PET, t₁/₂ = 16.2 h) and ¹²³I (SPECT, t₁/₂ = 13.2 h). The patent literature describes phthalimide-protected syn-1-amino-3-halocyclobutane-1-carboxylic acid precursors for selective radioactive halogen labeling [1]. The cis-(9CI) compound, after appropriate amine protection (e.g., phthalimide or Boc), can undergo halogen exchange to incorporate these longer-lived isotopes, enabling imaging studies requiring extended time windows for antibody or nanoparticle conjugate tracking. This application exploits the bromine atom's dual role as both a leaving group and a placeholder for heavier halogen isotopes.

Application
Selection Property
Validation Focus
syn-[18F]FACBC precursor synthesis
cis-1,3-substitution with bromomethyl leaving group
radiochemical yield and stereochemical purity
Constrained peptide engineering
conformationally restricted cyclobutane scaffold with free acid
peptide backbone pre-organization and coupling efficiency
Medicinal chemistry diversification
orthogonal reactive handles (COOH, NH2, CH2Br)
reactivity profile and step economy in library synthesis
Radiohalogen labeling with 76Br or 123I
bromine as exchange site for heavier halogen isotopes
halogen exchange efficiency and specific activity
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